2-Aminobiphenyl-3-carboxylic acid
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Overview
Description
2-Aminobiphenyl-3-carboxylic acid is an organic compound with the molecular formula C13H11NO2 It is a derivative of biphenyl, featuring an amino group at the 2-position and a carboxylic acid group at the 3-position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminobiphenyl-3-carboxylic acid can be achieved through several methods. One common approach involves the nitration of biphenyl to produce 2-nitrobiphenyl, followed by reduction to yield 2-aminobiphenyl. The final step involves carboxylation to introduce the carboxylic acid group at the 3-position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by carboxylation under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Aminobiphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or sulfonated biphenyl derivatives.
Scientific Research Applications
2-Aminobiphenyl-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Aminobiphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the carboxylic acid group can participate in acid-base reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
2-Aminobiphenyl: Lacks the carboxylic acid group, making it less versatile in certain chemical reactions.
3-Aminobiphenyl-2-carboxylic acid: Similar structure but with different positioning of functional groups, leading to distinct chemical properties and reactivity.
Properties
Molecular Formula |
C13H11NO2 |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-amino-3-phenylbenzoic acid |
InChI |
InChI=1S/C13H11NO2/c14-12-10(9-5-2-1-3-6-9)7-4-8-11(12)13(15)16/h1-8H,14H2,(H,15,16) |
InChI Key |
YMRNZNHFJGQDCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)N |
Origin of Product |
United States |
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